molecular formula C6H9N3O B13617537 Dimethyl-1,2-oxazole-4-carboximidamide

Dimethyl-1,2-oxazole-4-carboximidamide

Cat. No.: B13617537
M. Wt: 139.16 g/mol
InChI Key: YDENCHRYUVVALS-UHFFFAOYSA-N
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Description

Dimethyl-1,2-oxazole-4-carboximidamide is a heterocyclic compound that features an oxazole ring with dimethyl and carboximidamide substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl-1,2-oxazole-4-carboximidamide typically involves the cyclization of β-hydroxy amides using reagents such as Deoxo-Fluor®. The reaction is carried out at room temperature, resulting in the formation of oxazolines, which can then be oxidized to oxazoles using commercial manganese dioxide . The use of Deoxo-Fluor® ensures a high conversion rate and minimizes the formation of by-products.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of flow chemistry and the use of stable reagents like Deoxo-Fluor® and manganese dioxide can be scaled up for industrial applications, ensuring safety and efficiency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

Dimethyl-1,2-oxazole-4-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazoles.

    Reduction: Reduction reactions can modify the functional groups attached to the oxazole ring.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxazoles, which can have different functional groups depending on the reagents and conditions used.

Scientific Research Applications

Dimethyl-1,2-oxazole-4-carboximidamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: The compound is used in the development of new materials with specific properties, such as conductivity and stability.

Mechanism of Action

The mechanism of action of Dimethyl-1,2-oxazole-4-carboximidamide involves its interaction with molecular targets, such as enzymes and receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The exact pathways and molecular targets depend on the specific application and the functional groups attached to the oxazole ring.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole: Similar in structure but with different substituents, leading to varied biological activities.

    Imidazoles: Another class of heterocycles with similar applications in medicinal chemistry.

    Thiazoles: These compounds share the heterocyclic ring structure but contain sulfur instead of oxygen.

Uniqueness

Dimethyl-1,2-oxazole-4-carboximidamide is unique due to its specific substituents, which confer distinct chemical and biological properties

Properties

Molecular Formula

C6H9N3O

Molecular Weight

139.16 g/mol

IUPAC Name

3,5-dimethyl-1,2-oxazole-4-carboximidamide

InChI

InChI=1S/C6H9N3O/c1-3-5(6(7)8)4(2)10-9-3/h1-2H3,(H3,7,8)

InChI Key

YDENCHRYUVVALS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)C(=N)N

Origin of Product

United States

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